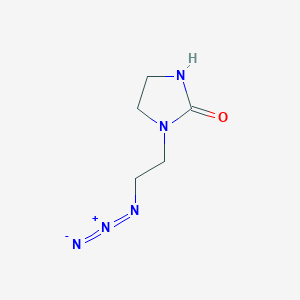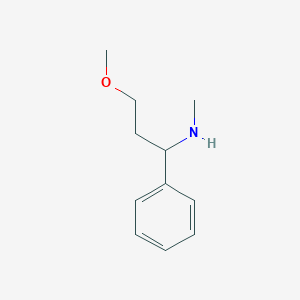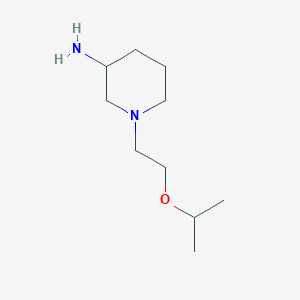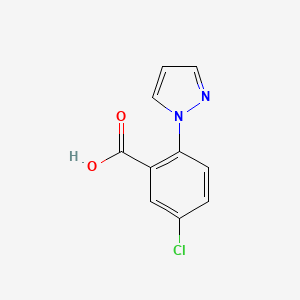
N1-Methyl-N1-(tetrahydro-2-furanylmethyl)-1,2-cyclohexanediamine
Descripción general
Descripción
N1-Methyl-N1-(tetrahydro-2-furanylmethyl)-1,2-cyclohexanediamine, also known as Methylcyclohexylamine (MCH), is a cyclic amine compound with a wide range of applications in organic chemistry and biochemistry. MCH is used as a starting material in the synthesis of several pharmaceuticals, including anti-inflammatory drugs, antiviral agents, and other therapeutic agents. In addition, it has been used as a reagent in the synthesis of a variety of other organic compounds, such as dyes, pigments, and surfactants. MCH has also been used in the production of polymers, and as a catalyst for the polymerization of polymers.
Mecanismo De Acción
MCH is known to act as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of pro-inflammatory molecules. By inhibiting COX, MCH can reduce inflammation and pain. In addition, MCH has been shown to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. By inhibiting 5-LOX, MCH can reduce inflammation and pain.
Biochemical and Physiological Effects
MCH has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. In addition, MCH has been shown to reduce the production of pro-inflammatory molecules, such as prostaglandins and leukotrienes. MCH has also been shown to reduce the production of nitric oxide, which is involved in the regulation of blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of MCH in laboratory experiments has several advantages. MCH is a relatively inexpensive reagent, and is easy to synthesize. In addition, MCH is a relatively stable compound, and is not prone to hydrolysis. However, MCH is an irritant, and should be handled with appropriate safety precautions.
Direcciones Futuras
There are a number of potential future directions for the use of MCH. For example, it may be possible to use MCH as a starting material in the synthesis of new pharmaceuticals, such as anti-inflammatory drugs, antiviral agents, and other therapeutic agents. In addition, MCH may be used as a catalyst for the polymerization of polymers, and as a reagent in the synthesis of a variety of organic compounds, such as dyes, pigments, and surfactants. Finally, MCH may be used in the development of new methods for the synthesis of pharmaceuticals and other organic compounds.
Aplicaciones Científicas De Investigación
MCH has been used in a variety of scientific research applications, including as a reagent in the synthesis of a variety of organic compounds, such as dyes, pigments, and surfactants. In addition, it has been used in the production of polymers, and as a catalyst for the polymerization of polymers. MCH has also been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs, antiviral agents, and other therapeutic agents.
Propiedades
IUPAC Name |
2-N-methyl-2-N-(oxolan-2-ylmethyl)cyclohexane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-14(9-10-5-4-8-15-10)12-7-3-2-6-11(12)13/h10-12H,2-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMLLQAIJFCAAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCO1)C2CCCCC2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![({Bicyclo[2.2.1]heptan-2-yl}methyl)(tert-butyl)amine](/img/structure/B1464436.png)



![1-[(2-Methylpiperidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1464444.png)
![1-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-(methylamino)ethan-1-one](/img/structure/B1464445.png)
![Methyl 3-amino-4-[3-(dimethylamino)phenoxy]benzoate](/img/structure/B1464446.png)
![[1-(5-Aminopyridin-2-yl)piperidin-2-yl]methanol](/img/structure/B1464450.png)

![2-[4-(aminomethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1464452.png)

